Compound Description: YM758 is a novel inhibitor of the “funny” current channel (If channel) expressed in the heart's sinus node. It is being developed for treating stable angina and atrial fibrillation. []
Relevance: Both YM758 and the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. This structural similarity suggests potential overlap in their pharmacological profiles, although their specific targets differ. []
Compound Description: YM-252124 is a metabolite of YM758, identified in human urine, plasma, and feces. It exhibits inhibitory activity towards human (h) organic cation transporter (OCT) 2 and rat (r) Oct2, suggesting potential involvement in renal excretion. []
Relevance: YM-252124 retains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, directly linking it to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This shared scaffold implies possible similarities in their physicochemical properties and metabolic pathways. []
Compound Description: YM-385459 is another human metabolite of YM758, detected in both urine and plasma samples. Its pharmacological properties are not extensively discussed in the provided literature. []
Relevance: Structurally, YM-385459 maintains the characteristic 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl fragment present in the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This common substructure indicates a potential for shared chemical reactivity and potential for similar metabolic transformations. []
N-(4-fluorobenzoyl)glycine (YM-385461)
Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma. Its potential for renal secretion via hOAT1/rOat1 is proposed. []
Relevance: Although lacking the 6,7-dimethoxy-tetrahydroisoquinoline core, YM-385461's identification as a metabolite of YM758, which shares structural similarities with 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, suggests that exploring potential metabolic pathways involving similar transformations in the target compound might be relevant. []
Compound Description: CIQ is a positive allosteric modulator that selectively enhances the activity of GluN2C/2D-containing NMDA receptors. It demonstrates no agonistic effects on its own and does not influence GluN2A- or GluN2B-containing NMDA receptors. [, ]
Compound Description: These compounds represent a novel class of positive allosteric modulators (PAMs) exhibiting activity across a broader range of NMDA receptor subtypes compared to CIQ, including GluN2A, GluN2B, GluN2C, and GluN2D. []
Relevance: While not sharing the exact core structure of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, the (S)-enantiomers of EU1180-55 and EU1180-154 are structurally related to CIQ, which in turn shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the target compound. This connection suggests a potential avenue for exploring structural modifications of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea to target a wider array of NMDA receptor subtypes. []
Compound Description: These are enantiomers of the aforementioned (S)-EU1180-55 and (S)-EU1180-154, displaying selective activity predominantly towards GluN2C- and GluN2D-containing NMDA receptors. []
Relevance: The (R)-enantiomers, similar to their (S) counterparts, are structurally related to CIQ and thus indirectly connected to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. Studying the structure-activity relationships of these enantiomers could provide insights into the impact of chirality and specific substitutions on the activity and selectivity profile of compounds related to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.